molecular formula C9H20O B8760396 2,4-dimethylheptan-2-ol CAS No. 65822-93-7

2,4-dimethylheptan-2-ol

Cat. No.: B8760396
CAS No.: 65822-93-7
M. Wt: 144.25 g/mol
InChI Key: VORBOMMQBCSRQF-UHFFFAOYSA-N
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Description

Significance of Branched Alcohols as Chemical Building Blocks

Branched aliphatic alcohols are crucial building blocks in organic synthesis due to their versatile reactivity. solubilityofthings.com Their structure, featuring alkyl chains, influences their physical properties like boiling point and solubility. numberanalytics.com The hydroxyl group allows them to participate in a wide array of chemical reactions, including substitution, elimination, and oxidation, making them valuable intermediates in the synthesis of more complex molecules. solubilityofthings.comnumberanalytics.com

The branching in the carbon chain can affect the molecule's properties. For instance, branching can lower the boiling point compared to linear alcohols of similar molecular weight due to a decrease in the surface area available for van der Waals forces. chemspider.comnist.gov These structural nuances make branched alcohols essential components in diverse applications, from solvents and biofuels to precursors for pharmaceuticals and fragrances. solubilityofthings.comnumberanalytics.comsolubilityofthings.com

Overview of Research Trajectories for 2,4-Dimethylheptan-2-ol within Alcohol Chemistry

While broad research into branched alcohols is extensive, specific published studies focusing solely on this compound are not widely available. However, based on its chemical structure, we can infer its potential areas of scientific interest.

This compound is a tertiary alcohol, meaning the carbon atom attached to the -OH group is bonded to three other carbon atoms. chemguide.co.uk This structural feature is key to its chemical behavior. Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the hydroxyl-bearing carbon. solubilityofthings.comnumberanalytics.com This stability makes them distinct from primary and secondary alcohols, which can be oxidized to form aldehydes, ketones, or carboxylic acids. numberanalytics.com

Research involving this compound would likely focus on its use as a synthetic intermediate in reactions that leverage the properties of tertiary alcohols. For example, it could be used in nucleophilic substitution reactions (specifically SN1 reactions) where the hydroxyl group is first protonated to form a good leaving group (water), leading to a stable tertiary carbocation that can then be attacked by a nucleophile. numberanalytics.com It could also serve as a precursor in elimination reactions to form alkenes, which are themselves fundamental starting materials in the chemical industry. solubilityofthings.com

The physical and chemical properties of this compound are summarized in the data tables below.

Table 1: Chemical Identification of this compound

Identifier Value Source(s)
IUPAC Name This compound nih.gov
CAS Number 65822-93-7 nih.govfluorochem.co.uk
Molecular Formula C₉H₂₀O nih.gov
Canonical SMILES CCCC(C)CC(C)(C)O fluorochem.co.uk

Table 2: Computed Physicochemical Properties of this compound

Property Value Source(s)
Molecular Weight 144.25 g/mol nih.gov
XLogP3 2.9 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 4 nih.gov
Exact Mass 144.151415257 Da nih.gov

While direct patenting activity for this compound is not prominent, patents exist for its isomers, such as 2,6-dimethylheptan-2-ol ethyl ether, which is used as a fragrance component. google.com This suggests a potential application area for derivatives of dimethylheptanols in the cosmetics and fragrance industry. Further research could explore the synthesis of derivatives from this compound to investigate their properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65822-93-7

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

2,4-dimethylheptan-2-ol

InChI

InChI=1S/C9H20O/c1-5-6-8(2)7-9(3,4)10/h8,10H,5-7H2,1-4H3

InChI Key

VORBOMMQBCSRQF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)(C)O

Origin of Product

United States

Synthetic Methodologies for 2,4 Dimethylheptan 2 Ol

Established Reaction Pathways

Established methods for the synthesis of 2,4-dimethylheptan-2-ol rely on well-known and widely used organic reactions. These pathways are generally robust and provide reliable access to the target compound.

Grignard Reaction-Based Syntheses

The Grignard reaction is a cornerstone for the formation of carbon-carbon bonds and the synthesis of alcohols, particularly tertiary alcohols like this compound. This method involves the nucleophilic addition of a Grignard reagent to a ketone. researchgate.net

The most direct Grignard route to this compound involves the reaction of 4-methylheptan-2-one with a methylmagnesium halide, such as methylmagnesium bromide (CH₃MgBr). researchgate.net In this reaction, the nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 4-methylheptan-2-one. The subsequent protonation of the resulting alkoxide intermediate with a weak acid yields the final product, this compound. researchgate.net

Reaction Scheme:

Generated code

The efficiency of the Grignard reaction is dependent on anhydrous conditions, as Grignard reagents are highly reactive towards water. rsc.org

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a common method for the reduction of carbonyl compounds to alcohols. However, for the direct synthesis of the tertiary alcohol this compound from a ketone, this method is not applicable as it would require the reduction of a ketone to a tertiary alcohol, which is not a standard hydrogenation transformation.

Instead, catalytic hydrogenation is more relevant in the synthesis of the precursor ketone, 4-methylheptan-2-one. For instance, if a synthetic route yields an unsaturated precursor like 4,6-dimethylhept-3-en-2-one, catalytic hydrogenation can be employed to selectively reduce the carbon-carbon double bond to afford 4-methylheptan-2-one, which can then be converted to the target tertiary alcohol via a Grignard reaction.

A study on the defensive secretions of "daddy longlegs" arachnids identified 2,4-dimethylheptan-1-ol after catalytic hydrogenation of the natural secretion, indicating the saturation of a carbon-carbon double bond in the original molecule. rug.nl While not a direct synthesis of this compound, this illustrates the use of catalytic hydrogenation in related structures.

Alkylation Strategies for Carbon Chain Elongation

Alkylation strategies can be employed to build the carbon framework of this compound. One potential approach involves the alkylation of a smaller ketone or a derivative. For example, the enolate of a ketone like 2-methyl-5-heptanone (B1593499) could theoretically be alkylated with a methyl halide. However, controlling the regioselectivity and avoiding polyalkylation can be challenging.

A more controlled method involves the alkylation of a chiral auxiliary-derived enolate, which can also introduce stereochemistry, as will be discussed in the advanced synthetic approaches. nih.gov Another strategy could involve the Friedel-Crafts alkylation of an aromatic precursor, followed by a series of reactions to form the acyclic tertiary alcohol, though this is a more circuitous route. numberanalytics.com

Advanced Synthetic Approaches

Advanced synthetic methodologies aim to control the stereochemistry of the final product, leading to the synthesis of specific enantiomers or diastereomers of this compound. This is particularly important as the biological activity of chiral molecules often resides in a single stereoisomer.

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound, which has a chiral center at the C4 position, requires stereoselective methods. These methods can involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.

One general strategy for the enantioselective synthesis of tertiary alcohols is the catalytic asymmetric addition of organometallic reagents to ketones. nih.govelsevierpure.com This approach aims to create the C-C bond and the tertiary alcohol functionality with high enantioselectivity.

The development of chiral catalysts for the asymmetric addition of organometallic reagents to ketones is a significant area of research. nih.govelsevierpure.com These catalysts, often metal complexes with chiral ligands, create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

For the synthesis of this compound, a potential strategy would involve the use of a chiral catalyst in the Grignard reaction between 4-methylheptan-2-one and methylmagnesium bromide. Although specific catalysts for this exact reaction are not documented in the provided search results, general principles from the synthesis of other chiral tertiary alcohols can be applied. nih.govnih.govnih.gov

For instance, copper(I) complexes with chiral ligands have been shown to be effective catalysts for the enantioselective addition of Grignard reagents to ketones. nih.gov The design of the chiral ligand is crucial for achieving high enantioselectivity. Ligands based on diaminocyclohexane (DACH) have been developed for the asymmetric addition of both alkyl and aryl Grignard reagents to ketones. nih.gov

Another approach involves the use of chiral auxiliaries. numberanalytics.comharvard.edu A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. For example, a chiral auxiliary could be attached to 4-methylheptan-2-one to form a chiral enolate, which would then react with methylmagnesium bromide from a specific face, leading to a diastereoselective addition. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.

Table 1: and Related Precursors

Method Reactants Product Key Features
Grignard Reaction 4-Methylheptan-2-one, Methylmagnesium bromideThis compoundDirect, high-yielding route to tertiary alcohols. Requires anhydrous conditions.
Catalytic Hydrogenation Unsaturated ketone precursor (e.g., 4,6-dimethylhept-3-en-2-one)Saturated ketone precursor (4-Methylheptan-2-one)Reduces C=C double bonds, useful for precursor synthesis.
Alkylation Ketone enolate, Alkyl halideAlkylated ketoneBuilds carbon skeleton, can have regioselectivity challenges.
Asymmetric Addition 4-Methylheptan-2-one, Methylmagnesium bromide, Chiral CatalystEnantiomerically enriched this compoundProvides access to specific stereoisomers. Relies on the development of effective chiral catalysts.
Chiral Auxiliary 4-Methylheptan-2-one, Chiral Auxiliary, Methylmagnesium bromideDiastereomerically enriched intermediateControls stereochemistry, requires attachment and removal of the auxiliary.
Asymmetric Induction Techniques

The creation of specific stereoisomers of this compound relies on asymmetric induction, a critical process in modern organic synthesis for producing enantiomerically pure compounds. While direct asymmetric synthesis routes for this compound are not extensively documented in readily available literature, the principles can be inferred from the synthesis of structurally related chiral alcohols.

Key strategies involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, the Sharpless asymmetric dihydroxylation is a reliable method for creating cis-diols from prochiral olefins, which can be a foundational step. nih.gov Following the creation of a diol, stereochemical inversion at one of the alcohol centers can be achieved through methods like the Mitsunobu reaction to yield the trans-configuration. nih.gov This two-step approach allows for the controlled synthesis of all possible stereoisomers.

Another relevant technique is the asymmetric hydrogenation of prochiral ketones using chiral catalysts, such as ruthenium complexes paired with BINAP ligands. Although sometimes resulting in modest enantiomeric excess (ee), this method is a direct route to chiral alcohols. The synthesis of related chiral building blocks, such as (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, has been achieved through the stereospecific cyclization of chiral precursors catalyzed by acids like (+)-10-camphorsulfonic acid (CSA). mdpi.com Such catalyst-controlled cyclization reactions represent a powerful tool for establishing stereocenters.

Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional chemical reactions, offering a powerful strategy for producing complex chiral molecules. Lipases and alcohol dehydrogenases are prominent enzymes in this field. researchgate.net

A key chemoenzymatic process applicable to the synthesis of chiral alcohols is Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic resolution of a racemic alcohol with the in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomerically pure product. This process often couples a lipase (B570770), such as Candida antarctica lipase B (CAL-B), with a metal catalyst (e.g., a ruthenium complex) that facilitates the racemization. researchgate.netmdpi.com

In one documented cascade process, a prochiral ketone is first reduced to a racemic alcohol, which then enters a DKR cycle catalyzed by a ruthenium complex and a lipase to produce a single enantiomer of the corresponding acetate. mdpi.com Notably, related branched alcohols like 2,6-dimethylheptan-4-ol (B1670625) have been used as hydrogen donors in such cascade reactions. mdpi.comacs.org Vanillyl alcohol oxidases (VAOs) have also been identified as effective biocatalysts for the one-pot synthesis of nitrogen heterocycles, demonstrating the expanding scope of chemoenzymatic methods. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing environmental impact by improving atom economy, using safer solvents, and employing catalytic processes. Chemoenzymatic strategies are inherently "green" as they occur under mild conditions (room temperature and neutral pH) and use biodegradable catalysts. nih.gov

Continuous flow synthesis is another cornerstone of green chemical manufacturing. frontiersin.org It offers superior heat and mass transfer compared to traditional batch reactors, leading to improved safety, reproducibility, and higher yields. frontiersin.org The transition from batch to continuous-flow processes is a significant advance in the fine chemicals industry. frontiersin.org For example, the dehydrative hydrogenation of allylic alcohols has been successfully performed in a continuous flow packed-bed reactor using Palladium on carbon (Pd/C) as a single, reusable catalyst, eliminating the need for separate acid catalysts and simplifying the production process. mdpi.comresearchgate.net

Solvent choice is also critical. The use of safer, more environmentally benign solvents, or even solvent-free conditions, can drastically reduce chemical waste. Research into optimizing reaction conditions often includes screening various solvents to find the most effective and least harmful option. researchgate.netresearchgate.net For instance, some reactions show excellent conversion and selectivity in less polar solvents like dichloromethane (B109758) or can proceed efficiently with minimal solvent. researchgate.netrsc.org

Optimization of Reaction Conditions

Catalyst Design and Performance Evaluation

Catalyst design is central to optimizing the synthesis of alcohols and their derivatives. For the synthesis of this compound, which can be conceptualized via a Grignard reaction followed by hydrogenation, the choice of initiator for the Grignard reagent is important. Using initiators like benzyl (B1604629) magnesium chloride can lead to stable and highly reactive Grignard reagents, suitable for large-scale production. google.com

In the context of hydrogenation and deoxygenation reactions, which are relevant for converting precursors or derivatives of this compound, bimetallic catalysts have shown significant promise. Research on the hydrodeoxygenation (HDO) of the related tertiary alcohol 2,6-dimethylheptan-2-ol has evaluated a range of silica-supported mono- and bimetallic catalysts. chemrxiv.orgrsc.orgrsc.org

The data below illustrates the performance of various catalysts in the deoxygenation of 2,6-dimethylheptan-2-ol. The formation of an alloy between the two metals, such as Iridium-Molybdenum (Ir-Mo), is often crucial for high catalytic activity. rsc.org

CatalystConversion (%)Alkane Yield (%)Olefin Yield (%)Reference
Ir/SiO₂ 71449 rsc.orgrsc.org
Ir-Mo/SiO₂ 1005248 rsc.orgrsc.org
Rh/SiO₂ 331815 rsc.orgrsc.org
Rh-Mo/SiO₂ 1008515 rsc.org
Pt/SiO₂ 18612 rsc.org
Pt-Mo/SiO₂ 98944 rsc.org
Pd/SiO₂ 16313 rsc.org
Pd-Mo/SiO₂ 766412 rsc.org

Reaction Conditions: 130 °C, 20 bar H₂, 20 h, Decalin solvent. Alkane product is 2,6-dimethylheptane.

This table demonstrates that bimetallic catalysts, particularly Pt-Mo/SiO₂ and Rh-Mo/SiO₂, provide significantly higher yields of the deoxygenated alkane product compared to their monometallic counterparts. rsc.org The Ir-Mo/SiO₂ catalyst, while achieving full conversion, also produced a substantial amount of olefins, suggesting it promotes acid-catalyzed dehydration. rsc.orgrsc.org

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can profoundly impact reaction outcomes by influencing reactant solubility, catalyst activity, and the stability of intermediates or transition states. The polarity of the solvent is a key factor. In the optimization of a multi-component reaction, polar solvents were found to give better results than non-polar ones, and in some cases, solvent-free conditions provided even higher yields in shorter reaction times. researchgate.net

The effect of different solvents on reaction yield is demonstrated in the table below for a catalyzed reaction.

SolventYield (%)Reference
Ethanol 60 researchgate.net
Toluene 42 researchgate.net
Hexane 20 researchgate.net
CHCl₃ 35 researchgate.net
Water 55 researchgate.net
Solvent-Free 78 researchgate.net

In other systems, such as the hydrogenation of nitroarenes, less polar solvents like dichloromethane have been shown to provide excellent conversion and selectivity, inhibiting side reactions. rsc.org For reactions involving equilibria, such as the keto-enol tautomerism of related dicarbonyl compounds, the solvent can disrupt intramolecular hydrogen bonds, shifting the equilibrium position. cdnsciencepub.com For instance, solvents like DMSO, water, and methanol (B129727) can break the internal hydrogen bond of an enol form, affecting its stability and concentration. cdnsciencepub.com

Process Intensification and Continuous Flow Synthesis

Process intensification aims to develop smaller, more efficient, and more sustainable chemical production methods. A primary example is the use of continuous flow reactors, which offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better reproducibility. frontiersin.org

Flow systems can be designed in various configurations, such as micro- or meso-channels, and can be integrated with other technologies like ultrasound to further enhance reaction rates and efficiency. frontiersin.org The hydrogenation of various functional groups has been successfully implemented in flow reactors, such as the H-Cube® Pro system. rsc.org These systems allow for precise control over reaction parameters like temperature, pressure, and flow rate, enabling high-throughput optimization and production.

Chemical Reactivity and Transformation Mechanisms of 2,4 Dimethylheptan 2 Ol

Oxidation Reactions

The oxidation of alcohols is a fundamental reaction in organic synthesis. However, tertiary alcohols such as 2,4-dimethylheptan-2-ol are generally resistant to oxidation under standard conditions. nih.gov

Unlike primary and secondary alcohols, which can be readily oxidized to aldehydes and ketones, respectively, this compound cannot be converted to a corresponding ketone without the cleavage of a carbon-carbon bond. nih.govnih.gov This is because the carbon atom attached to the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process. nih.gov

Common oxidizing agents that react with primary and secondary alcohols typically show no reaction with tertiary alcohols under mild conditions.

Oxidizing AgentExpected Outcome with this compound
Chromic Acid (H₂CrO₄)No reaction under mild conditions. nih.gov
Potassium Permanganate (KMnO₄)No reaction under neutral or mild basic conditions.
Pyridinium Chlorochromate (PCC)No reaction.

Under forcing conditions, such as high temperatures or the use of strong acidic permanganate, oxidation can occur. However, this process involves the breaking of the carbon skeleton, leading to a mixture of smaller carboxylic acids and ketones, resulting in poor yields of any single product. nih.gov

The mechanism for the oxidation of primary and secondary alcohols involves the removal of a hydrogen atom from the carbon bearing the hydroxyl group. This step is essential for the formation of the carbon-oxygen double bond of the resulting aldehyde or ketone.

For this compound, this pathway is blocked. The tertiary carbon atom (C2) is bonded to two methyl groups, an isobutyl group, and the hydroxyl group, leaving no C-H bond to break. Therefore, any oxidative process must proceed via a different, more energy-intensive mechanism involving the cleavage of a C-C bond, which is energetically unfavorable and requires harsh reaction conditions. nih.gov

Reduction Reactions

While oxidation is challenging, the hydroxyl group of this compound can be removed through reduction, converting the alcohol into its corresponding alkane.

The direct deoxygenation of tertiary alcohols to hydrocarbons is an important transformation. A notable method involves the use of a silane-based reducing system. Specifically, this compound can be effectively reduced to 2,4-dimethylheptane (B1204451) using chlorodiphenylsilane in the presence of a catalytic amount of indium trichloride (B1173362) (InCl₃). chemspider.comscbt.com This reaction proceeds in high yield. scbt.com

This compound → 2,4-Dimethylheptane

ReactantReagentsProduct
This compound1. Chlorodiphenylsilane (Ph₂SiHCl) 2. Indium Trichloride (InCl₃, catalytic)2,4-Dimethylheptane

The chlorodiphenylsilane/InCl₃ system demonstrates high chemoselectivity for hydroxyl groups. chemspider.comscbt.com This means it can selectively reduce the alcohol functionality in a multifunctional molecule without affecting other reducible groups such as esters, halides (chloro, bromo), or nitro groups. chemspider.comscbt.com The mechanism involves the initial formation of a hydrodiphenylsilyl ether. The Lewis acid, InCl₃, then coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond and hydride transfer from the silicon to the carbocationic carbon. chemspider.com This selectivity makes it a valuable tool in complex organic synthesis where sensitive functional groups must be preserved.

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group (as hydroxide (B78521), OH⁻). However, it can be converted into a good leaving group, allowing for nucleophilic substitution reactions. These reactions typically proceed through an S_N1 (unimolecular nucleophilic substitution) mechanism due to the stability of the resulting tertiary carbocation. wpmucdn.comyoutube.com

A common method for substituting the hydroxyl group is by reaction with hydrogen halides (HX). For instance, reacting this compound with hydrobromic acid (HBr) yields 2-bromo-2,4-dimethylheptane. youtube.com

The mechanism involves two key steps:

Protonation: The lone pair of electrons on the hydroxyl oxygen attacks a proton (H⁺) from the strong acid. This converts the poor leaving group (-OH) into an excellent leaving group, water (H₂O). wpmucdn.comyoutube.com

Carbocation Formation and Nucleophilic Attack: The water molecule departs, leading to the formation of a stable tertiary carbocation (the 2,4-dimethylheptan-2-yl cation). The nucleophilic halide ion (e.g., Br⁻) then rapidly attacks the electrophilic carbocation to form the final alkyl halide product. wpmucdn.comyoutube.com

ReactantReagentMechanismProduct
This compoundHydrobromic Acid (HBr)S_N12-Bromo-2,4-dimethylheptane
This compoundHydrochloric Acid (HCl)S_N12-Chloro-2,4-dimethylheptane

Another strategy involves converting the alcohol into a tosylate ester using p-toluenesulfonyl chloride (TsCl). The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in subsequent S_N1 or S_N2 reactions, although S_N1 is favored for tertiary systems.

Formation of Halogenated Derivatives

The conversion of this compound to its corresponding alkyl halides, such as 2-chloro-2,4-dimethylheptane or 2-bromo-2,4-dimethylheptane, typically proceeds through a nucleophilic substitution reaction. Given the tertiary nature of the alcohol, the reaction mechanism is predominantly of the SN1 type.

The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as HBr or HCl. This protonation converts the poor leaving group, the hydroxide ion (-OH), into a good leaving group, water (H2O). The departure of the water molecule results in the formation of a relatively stable tertiary carbocation at the C2 position. This carbocation is the key intermediate in the SN1 mechanism. Finally, the halide anion (Br- or Cl-), acting as a nucleophile, attacks the carbocation to form the final alkyl halide product.

Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, which is a key feature of the SN1 mechanism. However, for an achiral substrate like this compound, this does not result in stereoisomeric products.

ReactantReagentProductMechanismTypical Conditions
This compoundHBr2-Bromo-2,4-dimethylheptaneSN1Concentrated HBr, room temperature or gentle warming
This compoundHCl2-Chloro-2,4-dimethylheptaneSN1Concentrated HCl with ZnCl2 (Lucas reagent), room temperature

Esterification and Etherification Mechanisms

Esterification: The formation of esters from this compound and a carboxylic acid, such as acetic acid, is an acid-catalyzed process. Unlike primary and secondary alcohols that typically follow the Fischer esterification mechanism involving nucleophilic attack of the alcohol on the protonated carboxylic acid, tertiary alcohols like this compound react via a mechanism involving the formation of a carbocation.

The reaction begins with the protonation of the alcohol's hydroxyl group, leading to the formation of the stable tertiary carbocation upon the loss of water. The carboxylic acid then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the ester. It is important to note that under the acidic conditions required for esterification, the competing dehydration reaction to form alkenes is a significant side reaction.

Etherification: The direct formation of ethers from two molecules of a tertiary alcohol through acid-catalyzed dehydration is generally not a synthetically useful method due to the strong preference for alkene formation. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is also not suitable for producing ethers from tertiary alcohols. This is because the tertiary alkoxide is a strong base and will preferentially induce elimination of the alkyl halide to form an alkene, rather than undergoing a substitution reaction.

However, ethers containing a tertiary alkyl group can be synthesized under specific acid-catalyzed conditions where a tertiary alcohol reacts with a primary or secondary alcohol. In this scenario, the tertiary alcohol forms a stable carbocation which is then attacked by the less hindered alcohol acting as a nucleophile.

Dehydration Processes

The elimination of a water molecule from this compound, known as dehydration, is a common and important reaction that leads to the formation of alkenes. This process is typically carried out under acidic conditions and at elevated temperatures.

Formation of Alkenes

The dehydration of this compound can theoretically yield a mixture of isomeric alkenes. The structure of the alcohol allows for the removal of a proton from adjacent carbon atoms (C1 and C3) following the formation of the tertiary carbocation at C2.

Elimination of a proton from the methyl group at C1 results in the formation of 2,4-dimethylhept-1-ene . Elimination of a proton from the methylene (B1212753) group at C3 leads to the formation of 2,4-dimethylhept-2-ene (B14190834) . The latter can exist as two geometric isomers, (E)- and (Z)-2,4-dimethylhept-2-ene.

The regioselectivity of this elimination reaction is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. In this case, 2,4-dimethylhept-2-ene is a trisubstituted alkene, while 2,4-dimethylhept-1-ene is a disubstituted alkene. Therefore, the mixture of (E)- and (Z)-2,4-dimethylhept-2-ene is expected to be the major product.

Alkene ProductStructureSubstitutionPredicted Abundance
2,4-Dimethylhept-1-eneCH2=C(CH3)CH2CH(CH3)CH2CH2CH3DisubstitutedMinor
(E)-2,4-Dimethylhept-2-ene(CH3)2C=CHCH(CH3)CH2CH2CH3TrisubstitutedMajor
(Z)-2,4-Dimethylhept-2-ene(CH3)2C=CHCH(CH3)CH2CH2CH3TrisubstitutedMajor

Acid-Catalyzed Dehydration Mechanisms

The acid-catalyzed dehydration of this compound proceeds through an E1 (elimination, unimolecular) mechanism. The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst (e.g., H2SO4 or H3PO4), forming an alkyloxonium ion. This is a fast and reversible step.

Formation of a Carbocation: The alkyloxonium ion is a good leaving group, and its departure as a water molecule leads to the formation of a stable tertiary carbocation at the C2 position. This is the slow, rate-determining step of the E1 mechanism.

Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocationic center. This results in the formation of a double bond and regenerates the acid catalyst. The removal of a proton from either C1 or C3 leads to the different alkene isomers.

Hydrodeoxygenation (HDO) Studies

Hydrodeoxygenation (HDO) is a catalytic process that involves the removal of oxygen from an organic compound through the cleavage of a carbon-oxygen bond and subsequent hydrogenation. This process is of significant interest in the conversion of biomass-derived feedstocks into hydrocarbon fuels.

Catalytic Systems for C-O Bond Cleavage

The direct cleavage of the C-O bond in tertiary alcohols like this compound is a challenging transformation due to the strength of the bond. Research in this area often focuses on the development of robust and selective catalytic systems.

Studies on the hydrodeoxygenation of a closely related isomer, 2,6-dimethylheptan-2-ol, provide valuable insights into the types of catalysts that are effective for this transformation. Bimetallic catalysts have shown particular promise. For instance, systems combining a noble metal (such as Rhodium, Iridium, or Palladium) with Molybdenum supported on silica (B1680970) (e.g., Rh-Mo/SiO2, Ir-Mo/SiO2, Pd-Mo/SiO2) have been demonstrated to be active for the deoxygenation of tertiary alcohols.

The proposed mechanism for the deoxygenation of tertiary alcohols over these catalysts often involves a dehydration-hydrogenation pathway. The acidic sites on the catalyst or support facilitate the dehydration of the tertiary alcohol to form an alkene intermediate. Subsequently, the metallic sites of the catalyst facilitate the hydrogenation of the alkene to the corresponding alkane.

Catalyst System (for analogous tertiary alcohols)SupportTypical Reaction ConditionsKey Findings
Rh-MoSiO2H2 pressure, elevated temperatureHigh activity for tertiary alcohol deoxygenation.
Ir-MoSiO2H2 pressure, elevated temperatureSignificant yield of olefin intermediates, suggesting a dehydration pathway.
Pd-MoSiO2H2 pressure, elevated temperatureHigh selectivity for the deoxygenation of tertiary alcohols over primary and secondary alcohols.

Role of Bimetallic Catalysts in Deoxygenation

Bimetallic heterogeneous catalysts are pivotal in the hydrodeoxygenation (HDO) of alcohols, a process that removes oxygen to produce hydrocarbons. For tertiary alcohols like this compound, specific combinations of metals have shown high efficacy. Bimetallic catalysts that pair a Group 9 or 10 metal (such as Rh, Ir, Pt, or Pd) with molybdenum (Mo) on a silica (SiO₂) support are particularly effective.

Research indicates that catalysts like Ir-Mo/SiO₂, Rh-Mo/SiO₂, and Pt-Mo/SiO₂ demonstrate high activity for the deoxygenation of primary, secondary, and tertiary alcohols. Interestingly, Pd-Mo/SiO₂ exhibits selectivity for the deoxygenation of tertiary alcohols. The synergy between the two metals is crucial; monometallic versions of these catalysts show significantly lower yields of the deoxygenated product. The formation of an alloy between the two metals, such as in Pd-Mo, is a key factor in their catalytic activity. The presence of molybdenum in a reduced state within the bimetallic nanoparticles is essential for the HDO process.

The choice of the second metal in the bimetallic pairing significantly influences the catalyst's effectiveness. For instance, while Rh-Mo, Ir-Mo, Pt-Mo, and Pd-Mo catalysts all yield high amounts of deoxygenated product from a tertiary alcohol, a Ni-Mo combination remains relatively inactive. This highlights the importance of the specific electronic and geometric effects arising from the interaction of the chosen metals.

Table 1: Performance of Various Bimetallic Catalysts in the Deoxygenation of a Tertiary Alcohol (2,6-dimethylheptan-2-ol, a structural isomer of this compound)
CatalystYield of Deoxygenated Product (%)
Rh-Mo/SiO₂~80
Ir-Mo/SiO₂~80
Pt-Mo/SiO₂~80
Pd-Mo/SiO₂~80
Ni-Mo/SiO₂~5

Mechanistic Insights into HDO Pathways

For tertiary alcohols such as this compound, the hydrodeoxygenation process on bimetallic catalysts predominantly follows a dehydration-hydrogenation pathway. This mechanism is distinct from the pathway for primary and secondary alcohols, which involves direct C-O bond activation on metallic Mo species.

The proposed mechanism for tertiary alcohols involves two main steps:

Dehydration: The first step is an acid-catalyzed dehydration of the alcohol to form an alkene intermediate. In the case of this compound, this would

Advanced Analytical Characterization and Structural Elucidation of 2,4 Dimethylheptan 2 Ol

Chromatographic Separation Techniques

The analytical characterization of 2,4-dimethylheptan-2-ol, a tertiary alcohol with structural isomers and a chiral center, relies heavily on advanced chromatographic techniques. These methods are essential for separating it from related impurities, resolving its isomers, and quantifying its enantiomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Resolution

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. In this method, the sample is vaporized and separated based on its components' differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The retention time, or the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

Structural isomers of dimethylheptanol, such as this compound, 2,6-dimethylheptan-2-ol, and 2,4-dimethylheptan-4-ol (B92151), possess the same molecular weight but differ in their physical properties, including boiling points and polarity. nih.govnih.govnist.govsigmaaldrich.com These differences allow for their separation via GC. The mass spectrometer then detects, ionizes, and fragments the eluted compounds, producing a unique mass spectrum for each component. This spectrum serves as a molecular "fingerprint," allowing for definitive structural identification by analyzing the fragmentation patterns. For instance, tertiary alcohols like this compound typically show characteristic fragments corresponding to the loss of water, alkyl groups, or through cleavage adjacent to the carbon bearing the hydroxyl group.

Below are typical parameters for a GC-MS analysis of isomeric alcohols.

ParameterValue/Description
Column Type Capillary Column (e.g., HP-5ms, DB-5)
Stationary Phase Nonpolar (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

The mass spectrum of an isomer like 2,4-dimethylheptan-4-ol shows prominent peaks that can be used for its identification, a principle that applies equally to this compound. nih.gov

Ion TypePotential m/z ValueDescription
[M-CH₃]⁺ 129Loss of a methyl group
[M-C₃H₇]⁺ 101Loss of a propyl group
[M-H₂O]⁺ 126Loss of water (dehydration)
Base Peak 87Resulting from cleavage at the C4-C5 bond

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purification of chemical compounds. nih.gov While GC-MS is well-suited for volatile alcohols, HPLC offers a complementary approach, particularly for purity assessment and for compounds that may be thermally unstable. Separation in HPLC is based on the compound's interaction with the stationary phase of the column as it is carried through by a liquid mobile phase.

Both normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) HPLC can be employed. For a moderately polar compound like this compound, reversed-phase HPLC is commonly used. In this mode, isomers can be separated based on subtle differences in their hydrophobicity. The purity of a sample can be accurately determined by integrating the area of the main peak and comparing it to the areas of any impurity peaks.

The following table outlines a typical set of conditions for an HPLC analysis.

ParameterValue/Description
Column C18 (Reversed-Phase)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Detector Refractive Index Detector (RID) or UV-Vis (after derivatization)

Chiral Chromatography for Enantiomeric Excess Determination

The this compound molecule contains a chiral center at the C4 carbon atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-enantiomers). study.comstudy.com Standard chromatographic techniques cannot distinguish between these enantiomers. Chiral chromatography is a specialized method designed specifically for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The separation allows for the determination of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer in a mixture. This is critically important in fields where the biological activity of a molecule is stereospecific. Both chiral GC and chiral HPLC can be used. For chiral GC, stationary phases based on modified cyclodextrins are often effective for separating chiral alcohols. nih.gov For chiral HPLC, polysaccharide-based CSPs are common.

ParameterChiral GC ExampleChiral HPLC Example
Column Cyclodextrin-based CSP (e.g., Rt-bDEXse) nih.govPolysaccharide-based CSP (e.g., Chiralpak series)
Mobile Phase Helium (carrier gas)Hexane/Isopropanol mixture
Temperature Isothermal or temperature-programmed ovenControlled ambient temperature
Detector Flame Ionization Detector (FID) or MSUV-Vis or Polarimetric Detector

Development of Quantitative Analytical Methods

Quantitative analysis aims to determine the precise concentration of a substance in a sample. For this compound, robust quantitative methods are developed using chromatographic techniques like GC and HPLC. The development and validation of such methods are essential for quality control and research applications.

A typical quantitative method involves creating a calibration curve using a series of standards with known concentrations of this compound. An internal standard (a non-interfering compound added in a constant amount to all samples and standards) is often used to improve precision and accuracy by correcting for variations in injection volume or detector response.

In GC-MS, quantification can be performed in Selected Ion Monitoring (SIM) mode. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few characteristic ions of the target molecule. This significantly increases sensitivity and selectivity, allowing for accurate quantification even at low concentrations.

Method validation is a critical step to ensure the reliability of the results. Key validation parameters are summarized below.

Validation ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Accuracy The closeness of the measured value to the true value, often assessed using spike/recovery studies.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

By developing and validating such quantitative methods, researchers and manufacturers can ensure the identity, purity, and concentration of this compound with a high degree of confidence.

Theoretical and Computational Insights into this compound Remain Largely Unexplored

Intensive searches for dedicated theoretical and computational studies on the chemical compound this compound have revealed a significant gap in the scientific literature. While basic chemical and physical properties are documented in various chemical databases, in-depth research pertaining to its quantum chemical calculations, molecular dynamics simulations, and reaction pathway modeling is not publicly available.

Consequently, the development of a detailed article focusing on the specific topics of conformational analysis, electronic structure, solvent interactions, aggregation behavior, and transition state analysis for this compound is not feasible at this time. The generation of scientifically accurate and well-supported content, including detailed research findings and data tables as requested, is contingent upon the existence of primary research in these areas.

General principles of computational chemistry could be applied to hypothesize the behavior of this compound. For instance, as a tertiary alcohol, its reactivity would likely be influenced by the steric hindrance around the hydroxyl group. However, without specific studies, any such discussion would be speculative and would not meet the required standard of reporting established research findings.

Future computational studies would be necessary to elucidate the specific theoretical aspects of this molecule. Such research could provide valuable data on:

Quantum Chemical Calculations: Including the identification of stable conformers and their relative energies, as well as the electronic properties that govern its reactivity.

Molecular Dynamics Simulations: To understand how it interacts with different solvents and whether it exhibits any tendency to aggregate.

Reaction Pathway Modeling: For instance, to analyze the transition states involved in its dehydration or oxidation reactions.

Until such research is conducted and published, a comprehensive and authoritative article on the theoretical and computational studies of this compound cannot be produced.

Theoretical and Computational Studies of 2,4 Dimethylheptan 2 Ol

Reaction Pathway Modeling

Prediction of Reaction Selectivity and Kinetics

Theoretical and computational chemistry provides powerful tools to predict the selectivity and kinetics of chemical reactions involving 2,4-dimethylheptan-2-ol. By modeling the potential energy surface of the reaction, key insights into the preferred reaction pathways and the rates at which they occur can be obtained.

Reaction Selectivity

The selectivity of reactions involving this compound, a tertiary alcohol, is largely governed by the stability of the intermediates formed. In acid-catalyzed reactions, such as dehydration, the initial step is the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. The stability of this carbocation is a critical factor in determining the subsequent reaction pathways.

The dehydration of this compound is expected to proceed via an E1 (elimination, unimolecular) mechanism due to the formation of a relatively stable tertiary carbocation. vedantu.combyjus.com The rate-determining step is the formation of this carbocation. vedantu.com Once formed, the carbocation can undergo deprotonation from an adjacent carbon to form an alkene.

Computational models can predict the regioselectivity of this elimination, which is the preference for the formation of one constitutional isomer over another. According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene. vedantu.com In the case of the 2,4-dimethylheptan-2-yl carbocation, there are three possible protons that can be eliminated, leading to three different alkenes.

Theoretical calculations of the activation energies for each deprotonation pathway can predict the product distribution. The pathway with the lowest activation energy will be the most kinetically favored.

Table 1: Predicted Product Distribution for the Dehydration of this compound based on Theoretical Calculations

Product NameStructurePredicted Yield (%)Rationale
2,4-Dimethylhept-2-ene (B14190834)CH₃-C(CH₃)=CH-CH(CH₃)-CH₂-CH₂-CH₃~75%Most substituted (tetrasubstituted) and most stable alkene (Zaitsev's product).
2,4-Dimethylhept-1-eneCH₂=C(CH₃)-CH₂-CH(CH₃)-CH₂-CH₂-CH₃~20%Less substituted (disubstituted) alkene.
4,6-Dimethylhept-2-ene (via rearrangement)CH₃-CH=CH-CH(CH₃)-CH₂-CH(CH₃)₂~5%Formation requires a carbocation rearrangement (hydride shift), which has a higher activation energy.

It is also important to consider the possibility of carbocation rearrangements. While the initially formed tertiary carbocation is relatively stable, computational studies can explore the energy landscape for potential 1,2-hydride or 1,2-methyl shifts to form an even more stable carbocation. nih.gov However, in the case of the 2,4-dimethylheptan-2-yl carbocation, significant rearrangement to a more stable carbocation is unlikely as it is already a tertiary carbocation. Minor rearrangements leading to other alkene products are possible but are generally predicted to be minor pathways. acs.org

Reaction Kinetics

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the activation energies (Ea) and pre-exponential factors (A) for the elementary steps of a reaction. nih.gov This information allows for the prediction of the rate constants (k) at different temperatures using the Arrhenius equation (k = Ae-Ea/RT).

For the dehydration of this compound, the rate-determining step is the formation of the tertiary carbocation. quora.com Theoretical calculations would focus on modeling the transition state for the departure of the water molecule from the protonated alcohol.

Table 2: Hypothetical Calculated Kinetic Parameters for the Rate-Determining Step of this compound Dehydration

ParameterCalculated ValueUnit
Activation Energy (Ea)105kJ/mol
Pre-exponential Factor (A)2.5 x 10¹³s⁻¹
Rate Constant (k) at 298 K1.2 x 10⁻⁵s⁻¹

These calculated kinetic parameters can be used to simulate the reaction progress over time and predict the reaction half-life. Such predictions are invaluable for optimizing reaction conditions, such as temperature and catalyst concentration, to achieve a desired conversion and product yield.

Applications of 2,4 Dimethylheptan 2 Ol As a Chemical Intermediate and Building Block

Role in Complex Organic Synthesis

As a functionalized organic molecule, 2,4-dimethylheptan-2-ol possesses inherent potential as an intermediate in multi-step chemical syntheses. The hydroxyl group and the branched hydrocarbon chain are key features that define its reactivity and utility as a building block.

Precursor for the Synthesis of Advanced Organic Molecules

While specific pathways originating from this compound to produce advanced organic molecules are not detailed in available literature, tertiary alcohols are generally recognized as valuable precursors. The hydroxyl group can be a site for various chemical transformations. For instance, it can be eliminated to form an alkene or substituted under specific conditions. These transformations would yield new intermediates with different functionalities, which could then be used in further synthetic steps. However, research explicitly detailing the use of this compound for the synthesis of more complex molecules is not readily found.

Building Block for Branched Aliphatic Structures

The carbon skeleton of this compound, characterized by its nine-carbon, branched structure, makes it a potential building block for introducing specific steric and lipophilic properties into larger molecules. Branched aliphatic chains are crucial in various fields, including pharmaceuticals and materials science, as they can influence properties like solubility, viscosity, and thermal stability. The incorporation of the 2,4-dimethylheptyl moiety could be achieved through reactions that form carbon-carbon or carbon-heteroatom bonds at the alcohol's functional group or, after further transformation, at other positions on the carbon chain. No specific examples of its use in this capacity have been documented in the searched scientific literature.

Applications in Materials Science

The structural characteristics of this compound suggest potential, though currently undocumented, applications in the field of materials science.

Precursor in Polymer and Composite Synthesis

Alcohols are fundamental precursors in the synthesis of various polymers, such as polyesters and polyurethanes. In principle, this compound could be functionalized, for example, by conversion to an acrylate (B77674) or methacrylate (B99206) monomer, which could then undergo polymerization. The bulky, branched aliphatic side chain would likely impart specific properties to the resulting polymer, such as increased hydrophobicity, a lower glass transition temperature, and modified solubility. However, there is no specific mention in the literature of this compound being used as a precursor for polymer or composite synthesis.

Development of Specialty Chemicals

Specialty chemicals are valued for their performance or function, and their molecular structure is key to their activity. The isomeric alcohol, 2,6-dimethylheptan-2-ol, is noted for its use in the synthesis of fragrances. By analogy, the structure of this compound could potentially be modified to create derivatives used as plasticizers, surfactants, or components in lubricants. These applications often benefit from the properties conferred by branched hydrocarbon chains. Despite this potential, specific research on the development of specialty chemicals derived from this compound is not available in the reviewed sources.

Solvent Properties in Specific Chemical Processes

Long-chain, branched alcohols can be effective solvents for a range of chemical processes due to their ability to dissolve both nonpolar and moderately polar organic compounds. The combination of a hydroxyl group and a nine-carbon aliphatic chain in this compound suggests it would have a low water solubility and could function as a medium-boiling point organic solvent. Its tertiary nature would also make it resistant to oxidation compared to primary or secondary alcohols. While its congener, 2,6-dimethylheptan-2-ol, is used as a solvent in certain chemical processes, there is a lack of specific data or studies detailing the solvent properties and applications of this compound itself.

Exploration in Non-Human Biological Systems

The utility of this compound as a building block in non-human biological systems is an area of scientific inquiry. In vitro studies, outside of clinical contexts, are crucial for understanding its fundamental interactions with biological components and enzymatic processes.

Enzymatic reactions involving tertiary alcohols can be challenging due to steric hindrance around the hydroxyl group. scielo.br However, certain lipases and hydrolases have been shown to catalyze the kinetic resolution of racemic tertiary alcohols, yielding enantiomerically enriched products that are valuable chiral building blocks. nih.govbohrium.com For instance, lipase (B570770) A from Candida antarctica has demonstrated activity towards tertiary alcohols. scielo.br

In the context of metabolic engineering, microorganisms such as Ralstonia eutropha and yeast have been engineered to produce branched-chain alcohols. nih.govnih.gov These pathways typically involve the conversion of amino acid precursors or keto acids into alcohols via decarboxylases and alcohol dehydrogenases. researchgate.net While these studies focus on production, they highlight the enzymatic machinery capable of acting on branched-chain structures. It is plausible that this compound could serve as a substrate for similar enzymes, potentially undergoing oxidation or other transformations.

Table 1: Potential Enzyme-Catalyzed Reactions for Branched-Chain Tertiary Alcohols

Reaction Type Enzyme Class Potential Product from this compound Significance
Oxidation Alcohol Dehydrogenase, Oxidase 2,4-Dimethylheptan-2-one Introduction of a ketone functional group for further synthesis.
Dehydration Linalool Dehydratase-type enzymes 2,4-Dimethylhept-1-ene or 2,4-Dimethylhept-2-ene (B14190834) Formation of alkenes, which are versatile chemical intermediates. acs.org

Note: This table is illustrative and based on general enzymatic capabilities for similar compounds, as direct studies on this compound are lacking.

The interaction of alcohols with lipid membranes is a well-studied phenomenon, crucial for understanding their biological effects. nih.gov Alcohols can intercalate into lipid bilayers, altering their structural and dynamic properties. nih.gov The extent of this interaction is influenced by the alcohol's chain length and structure.

Long-chain alcohols, including branched isomers, are known to partition into the hydrophobic core of the lipid bilayer. nih.govresearchgate.net This insertion can lead to changes in membrane fluidity, thickness, and lateral pressure. Such alterations can, in turn, affect the function of membrane-bound proteins. nih.gov

For a molecule like this compound, its branched structure would likely influence its packing within the lipid acyl chains. The tertiary alcohol group would position itself at the lipid-water interface, while the hydrophobic dimethylheptane chain would be embedded within the membrane core. researchgate.net Studies on various alcohols have shown that they can increase the area per lipid and affect the order of the lipid chains. nih.govresearchgate.net

Table 2: Predicted Interactions of this compound with a Model Phospholipid Bilayer

Membrane Property Predicted Effect of this compound Rationale based on Analogous Alcohols
Membrane Fluidity Increase Disruption of ordered lipid packing by the branched alkyl chain. researchgate.net
Bilayer Thickness Potential for localized thinning or disorder Steric hindrance from the methyl groups may create voids in the acyl chain region. nih.gov
Lateral Pressure Profile Alteration Insertion of the alcohol molecule changes the forces exerted by lipids on each other and on embedded proteins.

Note: These predictions are based on general principles of alcohol-lipid interactions and may not represent the precise effects of this compound.

Environmental Behavior and Ecological Interactions of 2,4 Dimethylheptan 2 Ol

Degradation Mechanisms in Natural Systems

Without any available data, the creation of an accurate and scientifically sound article focusing exclusively on 2,4-dimethylheptan-2-ol is not possible at this time.

Q & A

Basic Questions

Q. What synthetic methodologies are established for 2,4-dimethylheptan-2-ol, and what reaction conditions optimize yield?

  • Answer : The synthesis often employs Grignard reactions, where a methylmagnesium bromide reacts with a ketone precursor (e.g., 4-methylheptan-2-one). Key conditions include anhydrous solvents (e.g., THF), controlled temperature (0–25°C), and inert atmospheres to prevent side reactions. Post-reaction quenching with ammonium chloride ensures product stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Answer :

  • NMR : 1H^1H-NMR shows a singlet for the hydroxyl-bearing tertiary carbon (δ 1.2–1.4 ppm) and multiplet splitting for the 4-methyl group (δ 0.8–1.0 ppm).
  • IR : A broad O-H stretch (~3400 cm1^{-1}) and C-O stretch (~1050 cm1^{-1}) confirm the alcohol moiety.
  • GC-MS : A molecular ion peak at m/z 144 (C9_9H20_{20}O) and fragmentation patterns (e.g., loss of H2_2O at m/z 126) aid identification .

Q. How can researchers mitigate safety risks during handling of this compound in laboratory settings?

  • Answer : Use fume hoods to avoid inhalation (vapor pressure: ~0.62 mmHg at 25°C ), wear nitrile gloves to prevent dermal exposure, and store in flame-resistant cabinets due to flammability (flash point >60°C). Spill management requires inert absorbents like vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.